molecular formula C24H31ClO3 B12317679 7-Chloromethyl 17R-Drospirenone

7-Chloromethyl 17R-Drospirenone

Cat. No.: B12317679
M. Wt: 403.0 g/mol
InChI Key: YGBFZJNESAZJNB-UHFFFAOYSA-N
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Description

7-Chloromethyl 17R-Drospirenone: is a synthetic steroidal compound, primarily known for its role as an impurity in the production of drospirenone. Drospirenone is a synthetic progestin used in various hormonal contraceptives. The molecular formula of this compound is C24H31ClO3 , and it has a molecular weight of 402.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chloromethyl 17R-Drospirenone is synthesized through the chloromethylation of drospirenoneThis reaction typically requires the use of chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H2SO4) .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves rigorous purification steps, including recrystallization and chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 7-Chloromethyl 17R-Drospirenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Chloromethyl 17R-Drospirenone is closely related to that of drospirenone. Drospirenone acts as a progestin, binding to progesterone receptors and exerting anti-androgenic and anti-mineralocorticoid effects. It suppresses ovulation by inhibiting the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . The chloromethyl group in this compound may influence its binding affinity and metabolic stability .

Comparison with Similar Compounds

Uniqueness: 7-Chloromethyl 17R-Drospirenone is unique due to the presence of the chloromethyl group, which can influence its chemical reactivity and biological activity. This structural modification distinguishes it from other progestins and contributes to its role as an impurity marker in drospirenone synthesis .

Properties

Molecular Formula

C24H31ClO3

Molecular Weight

403.0 g/mol

IUPAC Name

18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione

InChI

InChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3

InChI Key

YGBFZJNESAZJNB-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl

Origin of Product

United States

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